N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride
Description
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride is a synthetic opioid analog structurally related to fentanyl. Its core structure consists of a piperidine ring substituted with a phenethyl group at the 1-position and a 2-fluorophenyl moiety attached via a pentanamide chain. The hydrochloride salt enhances solubility and stability, typical of many pharmaceutical analogs.
Properties
CAS No. |
2748624-06-6 |
|---|---|
Molecular Formula |
C24H32ClFN2O |
Molecular Weight |
419.0 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C24H31FN2O.ClH/c1-2-3-13-24(28)27(23-12-8-7-11-22(23)25)21-15-18-26(19-16-21)17-14-20-9-5-4-6-10-20;/h4-12,21H,2-3,13-19H2,1H3;1H |
InChI Key |
FYMVJPVFTODOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Pentanamide Moiety: The pentanamide group is introduced through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as an analgesic or anesthetic.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide,monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its pharmacological effects. The exact molecular targets and pathways involved would require further research and validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Regulatory Comparisons
The compound belongs to a class of N-phenethylpiperidinyl derivatives with variable acyl groups. Key analogs and their distinctions are summarized below:
Pharmacological and Functional Differences
- Branched vs. Linear Chains: Unlike isobutyryl derivatives (e.g., ortho-fluoroisobutyryl fentanyl ), the linear pentanamide lacks steric hindrance, possibly enhancing receptor binding efficiency. Electron-Withdrawing Modifications: The 2-fluorophenyl group, common across these analogs, enhances μ-opioid receptor affinity by stabilizing aromatic interactions .
Salt Forms :
Research and Legal Considerations
- Synthetic Challenges : Unlike 3-chloro-N-phenyl-phthalimide (a precursor for polyimides ), this compound’s synthesis requires controlled handling due to regulatory scrutiny .
Biological Activity
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide, monohydrochloride, is a synthetic compound belonging to the class of fentanyl analogs. It has garnered attention due to its potential biological activity and implications in pharmacology and toxicology. This article examines the compound's biological activity, including its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide can be represented as follows:
Receptor Binding Affinity
Research indicates that compounds similar to N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide exhibit high affinity for opioid receptors, particularly the mu-opioid receptor (MOR). Binding assays have shown that these compounds can displace known opioid ligands, indicating their potential as potent analgesics or substances of abuse.
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide | Mu-opioid receptor | Low nanomolar range |
| Fentanyl | Mu-opioid receptor | 0.5 nM |
| Carfentanil | Mu-opioid receptor | 0.1 nM |
Table 1: Binding affinities of selected compounds at the mu-opioid receptor.
Pharmacological Effects
The pharmacological profile of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide suggests it may produce effects typical of opioid agonists, including analgesia, sedation, and respiratory depression. Studies on related compounds have shown:
- Analgesic Effects: Animal models demonstrate significant pain relief at doses that also induce side effects such as sedation.
- Respiratory Depression: Similar to other potent opioids, the compound may cause dose-dependent respiratory depression, raising concerns regarding its safety profile.
Case Studies
Several case studies have reported incidents involving the misuse of synthetic opioids similar to N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide. These cases highlight the risks associated with its use:
- Case Study 1: A report documented an overdose involving a synthetic opioid resembling this compound, leading to severe respiratory distress and necessitating naloxone administration.
- Case Study 2: In a clinical setting, a patient presented with symptoms consistent with opioid toxicity after exposure to an unknown synthetic opioid. Toxicology screens later identified a fentanyl analog closely related to N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide.
Discussion
The biological activity of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide indicates a strong potential for analgesic use but also raises significant safety concerns due to its high potency and risk of respiratory depression. The increasing prevalence of synthetic opioids in illicit markets underscores the need for further research into their pharmacodynamics and long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
